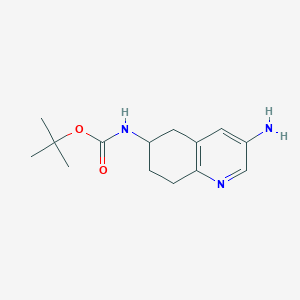

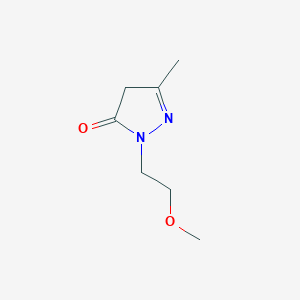

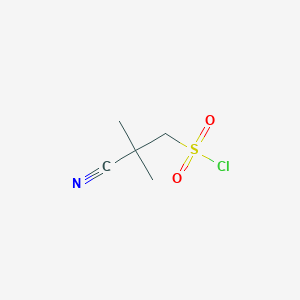

![molecular formula C12H13ClFN3 B1448260 1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride CAS No. 1443982-05-5](/img/structure/B1448260.png)

1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride

Vue d'ensemble

Description

The compound “1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride” is a heterocyclic compound containing an imidazole ring fused with a pyridine ring . The presence of a fluorophenyl group suggests that it might have interesting chemical and biological properties .

Molecular Structure Analysis

The compound contains an imidazole ring fused with a pyridine ring, which are both aromatic and contribute to the stability of the molecule . The fluorophenyl group is likely to be electron-withdrawing, which could influence the reactivity of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and a fluorine atom could affect its polarity, solubility, and stability .Applications De Recherche Scientifique

Antiviral Applications

A novel class of hepatitis C virus inhibitors, substituted 2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridines, demonstrates selective antiviral activity against HCV in the subgenomic replicon system. This class is derived from anti-pestivirus compounds with a structural relation to 1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride, underscoring the compound's potential utility in antiviral therapy (Puerstinger et al., 2007).

Fluorescence and Photophysics

3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines, associated with the core structure of the compound , have been investigated for their fluorescent properties. These compounds emit light in various solvents and have potential applications as biomarkers and photochemical sensors. The study indicates that the hydroxymethyl group may enhance fluorescence intensity, suggesting that derivatives of imidazo[4,5-c]pyridine may have significant applications in fluorescence-based technologies (Velázquez-Olvera et al., 2012).

Imaging and Sensing

Imidazo[1,5-a]pyridine derivatives have been synthesized and assessed for their use in imaging amyloid plaques in the brain, which is crucial for Alzheimer’s disease diagnosis and research. The synthesized derivatives show potential as radioligands for amyloid plaque imaging, indicating that modifications of the imidazo[4,5-c]pyridine core could yield valuable tools in neurodegenerative disease research (Zeng et al., 2006).

Synthetic Applications

The synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for creating biologically active compounds, illustrates the utility of imidazo[4,5-c]pyridine derivatives in the field of medicinal chemistry. This synthesis pathway demonstrates the versatility of the compound and its potential as a building block for more complex therapeutic agents (Wang et al., 2016).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as pyrrolidine derivatives, have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

It’s known that the pyrrolidine ring, a common structure in many biologically active compounds, can efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with its targets in a specific manner.

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It’s known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Similar compounds have been found to exhibit a wide range of biological activities, suggesting that this compound may have multiple effects at the molecular and cellular level .

Action Environment

It’s known that environmental precautions should be taken to avoid release to the environment .

Orientations Futures

Analyse Biochimique

Biochemical Properties

1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with mitogen-activated protein kinase 14 (MAPK14), which is involved in cellular responses to stress and inflammation . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses and apoptosis . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For instance, it binds to the active site of MAPK14, leading to its inhibition . This inhibition can result in downstream effects on cell signaling pathways, ultimately affecting cellular responses to external stimuli. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure can lead to changes in cellular function, such as altered gene expression and metabolic activity. These long-term effects are crucial for understanding the potential therapeutic applications and safety of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Understanding the dosage effects is essential for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For instance, this compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters and distributed within various tissues . Its localization and accumulation in specific tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biological activity.

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3.ClH/c13-9-1-3-10(4-2-9)16-8-15-11-7-14-6-5-12(11)16;/h1-4,8,14H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRXFZKNPGAPTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N(C=N2)C3=CC=C(C=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1443982-05-5 | |

| Record name | 1H-Imidazo[4,5-c]pyridine, 1-(4-fluorophenyl)-4,5,6,7-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443982-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

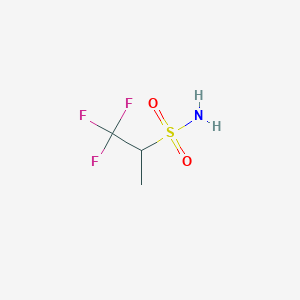

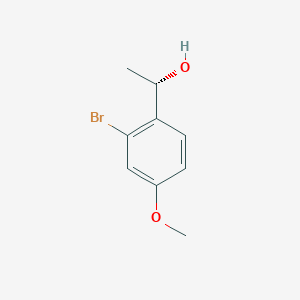

![2-[(3-Fluorophenyl)methyl]-2-methylpropanedioic acid](/img/structure/B1448178.png)

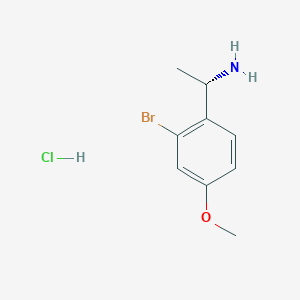

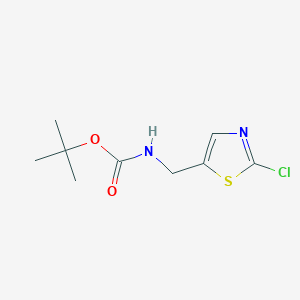

![(R)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride](/img/structure/B1448189.png)

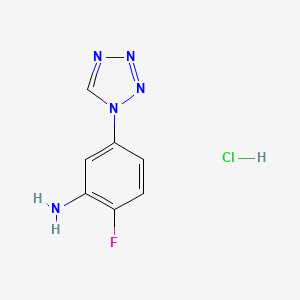

![3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine](/img/structure/B1448191.png)

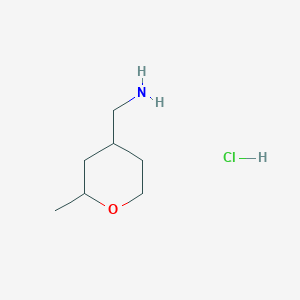

![1-Azaspiro[4.6]undecane hydrochloride](/img/structure/B1448196.png)